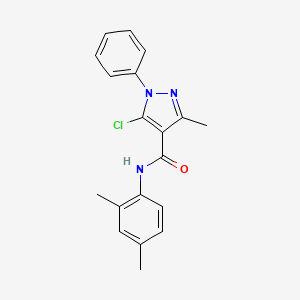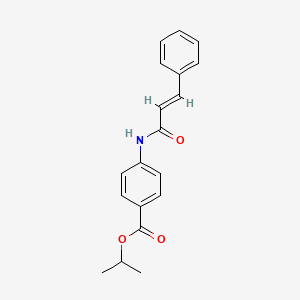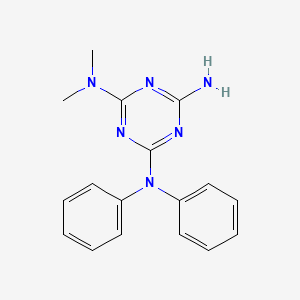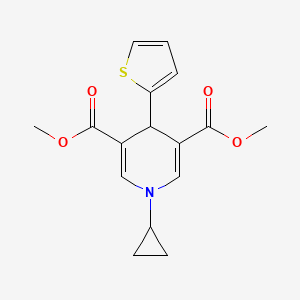
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as CDPC, is a pyrazole-based compound that has been widely studied for its potential therapeutic applications. CDPC has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, making it a promising candidate for drug development.
作用機序
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide is believed to exert its therapeutic effects through the inhibition of various signaling pathways. Specifically, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been found to exhibit antioxidant activity and to improve insulin sensitivity in animal models of diabetes. 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has also been shown to have neuroprotective effects in models of Alzheimer's disease.
実験室実験の利点と制限
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent therapeutic effects in various models. However, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide also has some limitations. For example, it has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and toxicity of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
将来の方向性
There are several potential future directions for research on 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is the development of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of interest is the use of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide as a chemotherapeutic agent for the treatment of cancer. Additionally, more research is needed to fully understand the mechanisms of action and potential side effects of 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide.
合成法
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid with 2,4-dimethylphenylhydrazine in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to yield the final product.
科学的研究の応用
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. In particular, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide has been found to have anti-tumor and anti-cancer effects by inducing apoptosis in cancer cells.
特性
IUPAC Name |
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O/c1-12-9-10-16(13(2)11-12)21-19(24)17-14(3)22-23(18(17)20)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCERAGQXISOSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2C)C3=CC=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,4-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-ethoxyethyl)-N-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5532997.png)
![(3S*,4R*)-1-[4-(diethylamino)benzoyl]-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5533005.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5533008.png)
![(1S*,5R*)-3-[(2-amino-3-pyridinyl)methyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5533014.png)
![N-[(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533016.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(1-pyrrolidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5533022.png)



![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-N-ethyl-2-pyrimidinamine](/img/structure/B5533058.png)
![N-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5533063.png)
![2-{[5-(dimethylamino)-1,3-benzothiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5533065.png)

![N-[(3S*,4R*)-1-{N-[(dimethylamino)carbonyl]glycyl}-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5533086.png)